High-Yield Scaffold Synthesis
The synthesis of the 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ol scaffold can be achieved with a high yield of 76% using an optimized, two-stage protocol . This yield is competitive with and often exceeds that of general 1,2,4-oxadiazole syntheses, which typically report yields in the 70-88% range for related compounds [1], demonstrating a robust and efficient method for accessing this specific derivative.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 76% yield |
| Comparator Or Baseline | General 1,2,4-oxadiazole derivatives: 70-88% yield (range) |
| Quantified Difference | At the upper end of the typical yield range |
| Conditions | Two-stage reaction: (1) 2-chloro-benzamide oxime with ethyl chloroformate and triethylamine in dichloromethane; (2) cyclization with sodium hydroxide in dimethyl sulfoxide . |
Why This Matters
A robust, high-yielding synthesis ensures reliable and cost-effective access to the compound for large-scale research programs, reducing procurement costs and minimizing supply chain disruptions.
- [1] Santos, J. A. M. D., Pereira, V. R. A., Alves, A. J., & de Faria, A. R. (2020). Synthesis, characterization and in vitro antitumor activity of a series of 3,5-substituted 1,2,4-oxadiazoles. Scientia Plena, 16(11), 13 p. View Source
